(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol
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Overview
Description
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylpropane, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
Reduction: The brominated intermediate is then subjected to reduction conditions to convert the ketone group to a secondary alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol can be oxidized to form a ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form a primary alcohol or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Ketones
Reduction: Primary alcohols, reduced derivatives
Substitution: Amines, thiols derivatives
Scientific Research Applications
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of brominated phenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The secondary alcohol group can undergo metabolic transformations, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-chloro-5-methoxyphenyl)propan-2-ol
- (2S)-1-(2-fluoro-5-methoxyphenyl)propan-2-ol
- (2S)-1-(2-iodo-5-methoxyphenyl)propan-2-ol
Comparison
- Uniqueness : The presence of the bromine atom in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity : Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific synthetic and biological applications.
- Biological Activity : The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to more potent biological effects.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
RRSKOMCYTAKPBF-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)Br)O |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
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